molecular formula C9H15N3 B1446645 {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine CAS No. 1547089-77-9

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine

Cat. No.: B1446645
CAS No.: 1547089-77-9
M. Wt: 165.24 g/mol
InChI Key: XKNFOLBRZXMDNP-UHFFFAOYSA-N
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Description

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine is a chemical compound with a complex structure that includes an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine typically involves the reaction of imidazo[1,2-a]pyridine derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}methanamine: Similar structure but lacks the methyl group on the amine.

    {5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methanamine: Similar structure but with a different position of the functional group.

    {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine: Contains a methyl group at a different position

Uniqueness

The uniqueness of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h3,5,8,10H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNFOLBRZXMDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN2C=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547089-77-9
Record name ({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}methyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Reactant of Route 2
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Reactant of Route 3
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Reactant of Route 4
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Reactant of Route 5
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Reactant of Route 6
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine

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